Cas no 1236858-52-8 (PF 04449613)

PF 04449613 structure
PF 04449613 structure
Product name:PF 04449613
CAS No:1236858-52-8
MF:C21H25N5O3
Molecular Weight:395.454904317856
CID:4579649
PubChem ID:137295260

PF 04449613 化学的及び物理的性質

名前と識別子

    • (R)-6-(1-(3-Phenoxyazetidin-1-yl)ethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
    • 1,5-Dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
    • 6-[(1R)-1-(3-Phenoxyazetidin-1-yl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
    • PF 4449613
    • PF-9613
    • FHBANDDJQJAZOQ-CQSZACIVSA-N
    • PF-04449613
    • 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-
    • PF-04449613 >=98% (HPLC)
    • CID 137295260
    • 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
    • PF 04449613
    • Alternative Name: PF 9613
    • 1236858-52-8
    • PF04449613;PF-04449613
    • 1-(oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one
    • BCP25929
    • インチ: 1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)/t14-/m1/s1
    • InChIKey: FHBANDDJQJAZOQ-CQSZACIVSA-N
    • SMILES: C1([C@H](N2CC(OC3=CC=CC=C3)C2)C)NC(=O)C2C=NN(C3CCOCC3)C=2N=1

計算された属性

  • 精确分子量: 395.19573968g/mol
  • 同位素质量: 395.19573968g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 626
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 81Ų

PF 04449613 Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • 储存条件:−20°C

PF 04449613 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PZ0349-5MG
PF-04449613
1236858-52-8
5mg
¥1463.56 2023-09-18
AN HUI ZE SHENG Technology Co., Ltd.
PZ0349-25mg
1236858-52-8 ≥98%(HPLC)
25mg
¥5899.06 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P286852-10mg
PF 04449613
1236858-52-8 ≥98%(HPLC)
10mg
¥2545.90 2023-09-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T37800-50mg
PF-04449613
1236858-52-8
50mg
¥ 13800 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T37800-100mg
PF-04449613
1236858-52-8
100mg
¥ 17500 2023-09-07
1PlusChem
1P01EO11-100mg
1,5-Dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
1236858-52-8 97%
100mg
$1891.00 2023-12-25
A2B Chem LLC
AX63141-100mg
1,5-Dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
1236858-52-8 97%
100mg
$1008.00 2024-01-04
Ambeed
A890624-25mg
(R)-6-(1-(3-Phenoxyazetidin-1-yl)ethyl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
1236858-52-8 99%
25mg
$316.0 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T37800-5 mg
PF-04449613
1236858-52-8
5mg
¥7000.00 2023-04-05
AN HUI ZE SHENG Technology Co., Ltd.
PZ0349-5mg
1236858-52-8 ≥98%(HPLC)
5mg
¥1463.57 2023-09-15

PF 04449613に関する追加情報

Professional Introduction to Compound CAS No. 1236858-52-8 and Product Name: PF 04449613

In the realm of modern pharmaceutical research, the exploration of novel compounds and their potential applications has become a cornerstone of medical advancement. Among these, CAS No. 1236858-52-8 and the product designation PF 04449613 stand out as significant entities in the field of chemomedicine. These substances have garnered considerable attention due to their unique chemical properties and promising biological activities, which are being meticulously investigated for their therapeutic implications.

The compound identified by CAS No. 1236858-52-8 is a meticulously synthesized molecule that has been the subject of extensive laboratory studies. Its molecular structure, characterized by a complex arrangement of functional groups, suggests a high degree of specificity in its interactions with biological targets. This structural complexity has intrigued researchers who are keen on unlocking its potential as a pharmacological agent. Preliminary studies have indicated that this compound exhibits remarkable stability under various conditions, making it a candidate for further development into a drug candidate.

On the other hand, PF 04449613 represents a product that has emerged from the synthesis and optimization processes aimed at enhancing the pharmacological profile of the parent compound. The inclusion of "PF" in its name often denotes a proprietary formulation or a derivative that has been refined to improve efficacy, bioavailability, or safety. This product is being evaluated in multiple preclinical models to assess its potential as a therapeutic intervention in various diseases.

Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising candidates like CAS No. 1236858-52-8 and PF 04449613. These technologies allow researchers to predict the behavior of molecules in vivo with unprecedented accuracy, thereby reducing the time and cost associated with traditional trial-and-error approaches. By leveraging these cutting-edge tools, scientists are able to design experiments that are more targeted and efficient, leading to quicker breakthroughs in drug discovery.

The biological activity of CAS No. 1236858-52-8 has been a focal point of investigation, particularly in terms of its interaction with specific enzymes and receptors implicated in various pathological conditions. Initial pharmacokinetic studies have revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development into a viable therapeutic agent. These findings have spurred interest among pharmaceutical companies looking to develop next-generation drugs with improved pharmacological profiles.

In parallel, the development of PF 04449613 has involved rigorous optimization processes to enhance its therapeutic potential. Researchers have focused on improving its solubility, stability, and target specificity through structural modifications. These efforts have led to the creation of a derivative that shows enhanced activity against disease-causing targets while minimizing off-target effects. Such improvements are essential for ensuring that the final drug product is both effective and safe for human use.

The integration of machine learning algorithms into drug discovery pipelines has further bolstered the investigation of compounds like CAS No. 1236858-52-8 and PF 04449613. By analyzing vast datasets generated from high-throughput screening assays, these algorithms can identify patterns and correlations that may not be apparent through traditional experimental methods. This approach has enabled researchers to prioritize candidates more effectively and to design more informed experiments.

Preclinical trials have begun to provide insights into the efficacy and safety profiles of these compounds. In animal models, CAS No. 1236858-52-8 has demonstrated promising results in mitigating symptoms associated with certain diseases, although further studies are needed to fully understand its mechanisms of action. Similarly, PF 04449613 has shown encouraging signs in early-phase trials, particularly in terms of its ability to modulate key biological pathways involved in disease progression.

The regulatory landscape for new drug candidates is stringent but well-defined, ensuring that only compounds with robust evidence of safety and efficacy reach clinical use. Both CAS No. 1236858-52-8 and PF 04449613 are subject to rigorous testing under Good Manufacturing Practices (GMP) guidelines before they can be considered for human trials. This meticulous approach helps to mitigate risks associated with new drugs and ensures that patients receive treatments that have been thoroughly vetted for safety.

The collaboration between academic institutions and pharmaceutical companies has been instrumental in advancing the development of these compounds. Academic researchers bring novel ideas and innovative methodologies to the table, while industry partners provide resources for scaling up production and conducting clinical trials. This synergy has led to faster progress in bringing new therapies to market.

Looking ahead, the future prospects for CAS No. 1236858-52-8 and PF 04449613 appear bright, particularly as research continues to uncover new applications for these compounds. Emerging technologies such as CRISPR gene editing and personalized medicine are expected to further expand their therapeutic potential by allowing for more targeted interventions tailored to individual patients' needs.

In conclusion,CAS No .1236858 -52 -8and product name: PF04449613are significant developments inthe fieldofpharmaceuticalresearchwithgreatpotentialforimprovinghumanhealthandwell-being.Thesecompoundsrepresentthe culminationofyears oftirelessworkbyresearchersandscientistswhoarecommittedtoadvancingmedicalscience.The continued investigationanddevelopmentoftheseandsimilarcompoundsholdthekeytounlockingnewtherapeuticmodalitiesthatcouldtransformmedicineintheyearsahead.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1236858-52-8)PF 04449613
A1249080
Purity:99%
はかる:25mg
Price ($):284